

A Comparative Analysis of Pyrazole Carboxamide Derivatives as Carbonic Anhydrase Inhibitors

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Compound of Interest

Compound Name: 1,3-Dimethyl-1*H*-pyrazole-4-carboxylic acid

Cat. No.: B1301235

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Introduction: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^[1] A key area of research involves pyrazole carboxamide derivatives, which have shown considerable promise as enzyme inhibitors.^[2] This guide provides a comparative study of a novel series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, evaluating their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are crucial targets in various pathologies.^{[2][3]}

Data Presentation: Inhibitory Activity

The inhibitory effects of nine novel pyrazole-carboxamide derivatives (designated 6a-i) on two human carbonic anhydrase isoenzymes, hCA I and hCA II, were investigated. The following table summarizes the inhibition constants (K_i) for each compound, providing a quantitative comparison of their potency. Lower K_i values indicate greater inhibitory activity.

Compound ID	R Group (Substitution on Phenyl Sulfonamide)	IC ₅₀ (μM)	
		hCA I Inhibition (K _i , μM)[2]	hCA II Inhibition (K _i , μM)[2]
6a	H	0.112	0.098
6b	2-CH ₃	0.085	0.011
6c	3-CH ₃	0.099	0.009
6d	4-CH ₃	0.063	0.007
6e	2-Cl	0.104	0.021
6f	3-Cl	0.125	0.015
6g	4-Cl	0.094	0.008
6h	3-NO ₂	3.368	4.235
6i	4-NO ₂	0.254	0.028

Summary of Structure-Activity Relationship (SAR): The data indicates that the nature and position of the substituent on the phenyl sulfonamide ring significantly influence inhibitory activity.

- Compounds with electron-donating methyl groups (6b, 6c, 6d) and electron-withdrawing chloro groups (6e, 6f, 6g) generally showed potent inhibition, particularly against the hCA II isoenzyme.[2]
- The compound with a 4-methyl substitution (6d) was the most potent inhibitor for both hCA I ($K_i = 0.063 \mu\text{M}$) and hCA II ($K_i = 0.007 \mu\text{M}$).[2]
- The presence of a nitro group, especially at the 3-position (6h), drastically reduced the inhibitory activity against both isoenzymes.[2]

Experimental Protocols

General Synthesis of Pyrazole-Carboxamide Derivatives (6a-i)

The synthesis of the target compounds involved a multi-step process. The final key step is the reaction of a pyrazole-carboxylic acid chloride intermediate with various substituted sulfonamides.[\[2\]](#)

- Reactants: 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (intermediate 4) and various primary/secondary sulfonamide derivatives (5a-i).[\[2\]](#)
- Reaction Conditions: The acid chloride intermediate (1 molar equivalent) was reacted with the appropriate sulfonamide derivative (2 molar equivalents) in a tetrahydrofuran (THF) solvent.[\[2\]](#)
- Procedure: The reaction mixture was refluxed for approximately 5 hours.[\[2\]](#)
- Monitoring and Purification: The progress of the reaction was monitored using Thin Layer Chromatography (TLC). Upon completion, the final products (6a-i) were isolated in high yields.[\[2\]](#)
- Characterization: The chemical structures of all newly synthesized compounds were confirmed and characterized using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[\[2\]](#)

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

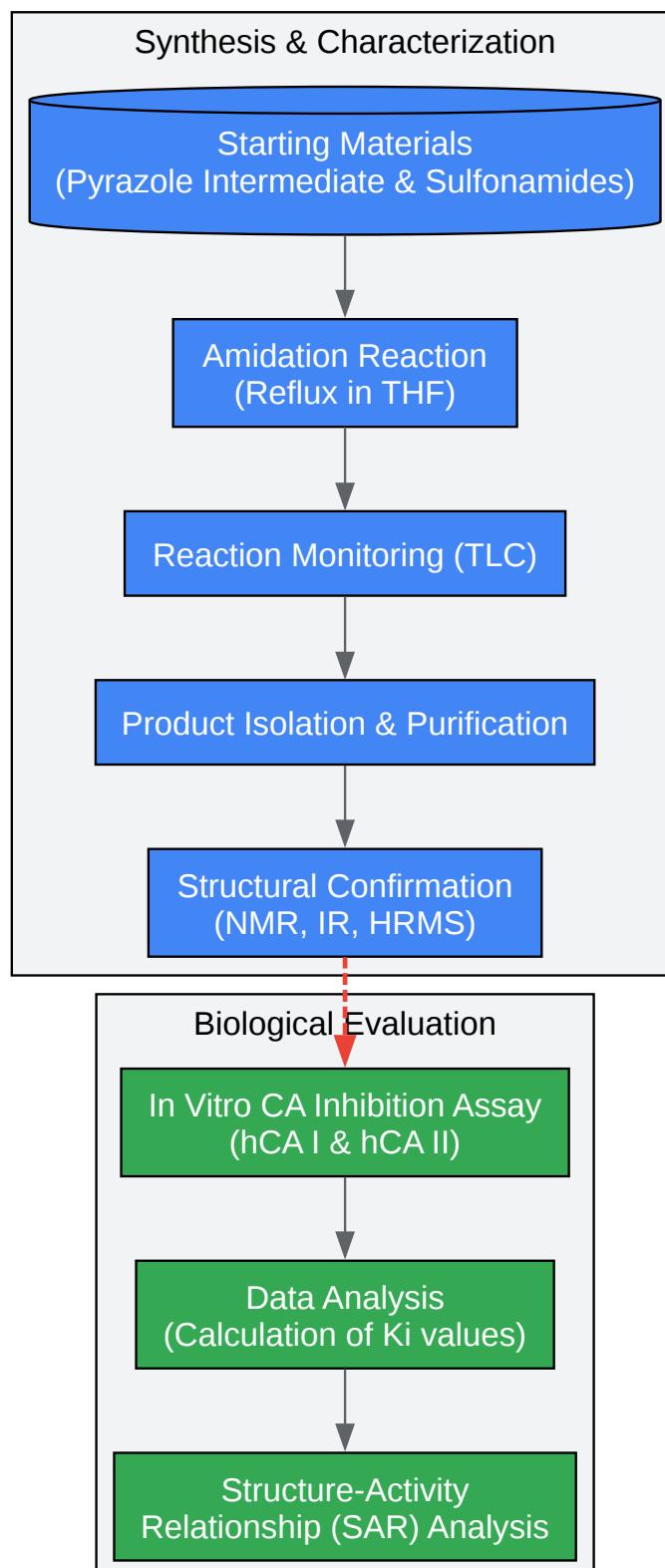
The inhibitory activity of the synthesized pyrazole-carboxamide derivatives against hCA I and hCA II was determined by measuring the inhibition of CO₂ hydration, the enzyme's primary catalytic function.

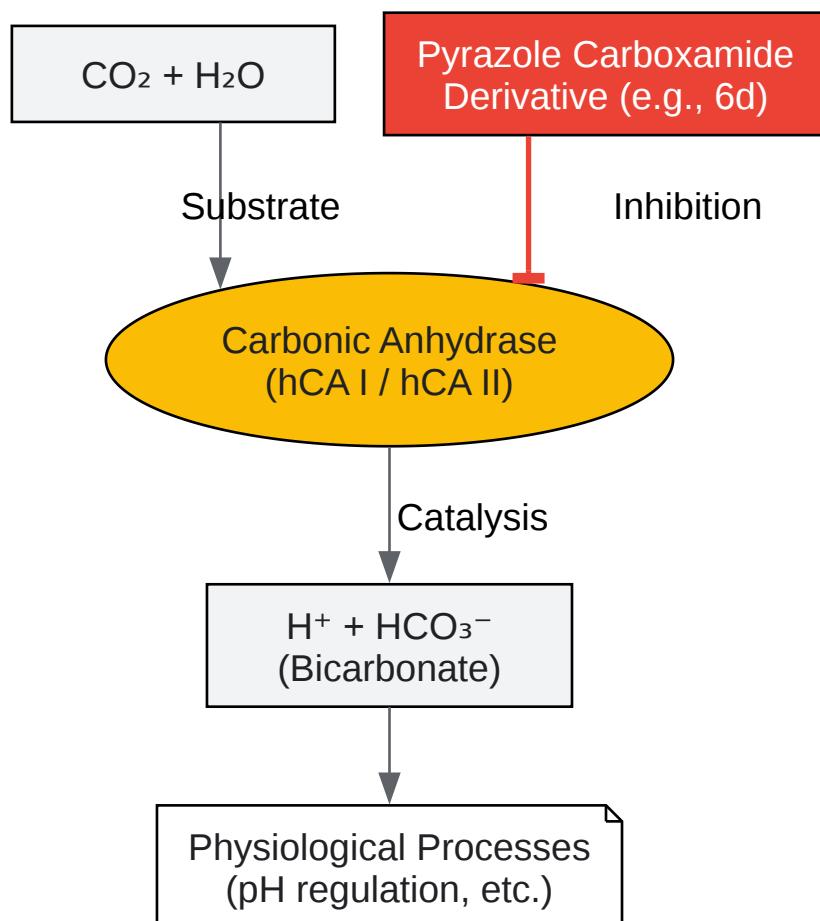
- Enzyme Source: Human erythrocyte hCA I and hCA II isoenzymes.[\[2\]](#)
- Principle: The assay measures the esterase activity of CA, which is correlated with its hydratase activity. The hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme is monitored spectrophotometrically.
- Procedure:

- A solution containing Tris-HCl buffer, the specific CA isoenzyme, and the inhibitor compound at various concentrations was prepared.
- The reaction was initiated by adding the substrate, 4-nitrophenyl acetate.
- The absorbance was measured at 348 nm to monitor the formation of the product, 4-nitrophenolate.
- Data Analysis: The inhibitory effects were determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor compounds. K_i values were calculated from dose-response curves.

Visualizations

Experimental Workflow





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